molecular formula C10H9FO4 B12516792 8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid CAS No. 819800-70-9

8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Cat. No.: B12516792
CAS No.: 819800-70-9
M. Wt: 212.17 g/mol
InChI Key: YKUNSLMPCUJSKT-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is an organic compound with the molecular formula C10H9FO4. This compound is part of the benzodioxepine family, which is characterized by a fused ring system containing both benzene and dioxepine rings. The presence of a fluorine atom at the 8th position and a carboxylic acid group at the 6th position makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dibromoalkylbutyrate as a raw material. This is followed by a series of reactions including bromination, dehydrobromination, and cyclization to form the benzodioxepine ring . The reaction conditions are generally mild, and the process does not require expensive catalysts like Pd/C, making it cost-effective .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a fluorine atom and a dioxepine ring in 8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties .

Properties

CAS No.

819800-70-9

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

8-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

InChI

InChI=1S/C10H9FO4/c11-6-4-7(10(12)13)9-8(5-6)14-2-1-3-15-9/h4-5H,1-3H2,(H,12,13)

InChI Key

YKUNSLMPCUJSKT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=CC(=C2OC1)C(=O)O)F

Origin of Product

United States

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